molecular formula C28H28ClN3O2 B11419359 1-(3-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(3-chlorophenyl)-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11419359
M. Wt: 474.0 g/mol
InChI Key: OXFLQWCWNCQSPD-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring and the chlorophenyl and dimethylphenoxy substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness: 1-(3-CHLOROPHENYL)-4-{1-[3-(2,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole core with a pyrrolidinone ring and multiple substituted phenyl groups

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-19-11-12-26(20(2)15-19)34-14-6-13-31-25-10-4-3-9-24(25)30-28(31)21-16-27(33)32(18-21)23-8-5-7-22(29)17-23/h3-5,7-12,15,17,21H,6,13-14,16,18H2,1-2H3

InChI Key

OXFLQWCWNCQSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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